molecular formula C14H12BrNO2S B2951045 (2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 300813-88-1

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2951045
CAS No.: 300813-88-1
M. Wt: 338.22
InChI Key: WKMSDJGGPLQMGM-VOTSOKGWSA-N
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Description

(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a brominated thiophene ring at position 4 and a 2-methoxyphenyl anilide group. The compound belongs to a class of α,β-unsaturated carbonyl derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c1-18-13-5-3-2-4-12(13)16-14(17)7-6-11-8-10(15)9-19-11/h2-9H,1H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMSDJGGPLQMGM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, a derivative of chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrO2SC_{14}H_{11}BrO_2S, with a molecular weight of 323.21 g/mol. The compound features a bromothiophenyl moiety and a methoxyphenyl substituent, contributing to its unique properties.

  • Apoptosis Induction : Research indicates that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The compound triggers apoptotic pathways by modulating proteins such as Bcl-2 and BAX, which are critical in regulating cell death .
    • Bcl-2 Inhibition : Bcl-2 is known for its anti-apoptotic function. Studies show that treatment with the compound leads to decreased Bcl-2 levels, thereby promoting apoptosis .
    • Caspase Activation : The compound may activate caspases, which are essential for the execution of apoptosis. This activation is crucial for the morphological changes observed during cell death .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits significant anti-cancer activity:

CompoundIC50 (µg/mL)Cell Line
This compound12HEP2
(2E)-3-(4-bromothiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide9.5MCF7
Doxorubicin11HEP2
Doxorubicin5.5MCF7

The above table summarizes the IC50 values for the compound compared to doxorubicin, a standard chemotherapeutic agent . These results indicate that the compound possesses comparable cytotoxic effects against these cancer cell lines.

Structural Insights

Crystal structure studies reveal that the compound crystallizes in a triclinic space group with four independent molecules in the asymmetric unit. The molecular geometry suggests a planar conformation that may facilitate π–π stacking interactions, enhancing its biological activity .

Case Studies and Research Findings

Recent studies have synthesized several chalcone derivatives, including variants of this compound. These derivatives were evaluated for their biological activities, revealing that modifications to the phenyl rings significantly influence their cytotoxic properties.

For instance, one study reported that a similar chalcone derivative exhibited an IC50 value of 12 µg/mL against HEP2 cells and 9.5 µg/mL against MCF7 cells, showcasing the potential of these compounds as effective anticancer agents .

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

The 4-bromo substituent on the thiophene ring enables regioselective Suzuki-Miyaura coupling with aryl boronic acids.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄

  • Solvent : 1,4-Dioxane/H₂O

  • Temperature : 90°C

Boronic AcidProduct YieldRegioselectivity
3-Chloro-4-fluorophenyl44%Aryl-Br > Thiophene-Br
4-Chlorophenyl51%Aryl-Br > Thiophene-Br

The aryl bromide exhibits higher reactivity than the thiophene bromide due to electronic effects .

Hydrolysis of the Enamide Bond

The enamide undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Conditions :

  • Acidic : HCl (37% v/v) in toluene .

  • Basic : KOH/MeOH under reflux.

Hydrolysis ProductYieldApplication
3-(4-Bromothiophen-2-yl)prop-2-enoic acid64% Intermediate for further derivatization

Nucleophilic Aromatic Substitution

The electron-deficient bromothiophene ring participates in SNAr reactions with amines or thiols:

Example Reaction :

  • Reagent : Piperidine

  • Conditions : DMF, 80°C

  • Product : 3-(4-Piperidinothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide (Yield: 58%) .

Cyclopropanation and Annulation

The α,β-unsaturated enamide can undergo [4+2] annulation with bicyclobutanes under Lewis acid catalysis (e.g., AlCl₃) :

Annulation PartnerProduct ClassYield
Bicyclo[1.1.0]butaneFused dihydropyranones37–95%

Biological Activity and Derivatization

While not a direct reaction, the compound’s enamide group and bromothiophene make it a candidate for:

  • Anticancer agent synthesis : Via coupling with bioactive fragments (e.g., quinolinones) .

  • Enzyme inhibition : Through hydrogen bonding with the amide carbonyl .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C .

  • Photooxidation : The enamide double bond reacts with singlet oxygen to form epoxides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in aromatic ring systems (e.g., benzene, benzothiadiazole) and substituent patterns (halogens, methoxy, trifluoromethyl). Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (R1, R2) Key Features
Target Compound Thiophene 4-Br, 2-OCH3 Bromothiophene enhances lipophilicity; ortho-methoxy may reduce steric hindrance .
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Benzene 3-F, 4-CF3 Strong electron-withdrawing groups (CF3) enhance antimicrobial activity.
(2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide Benzene 2-OCH3 Lower lipophilicity (log kis = 0.4423) compared to CF3 analogs.
(2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-(3-methylbutyl)prop-2-enamide Benzothiadiazole 4-OCH3, alkyl chain Bulky benzothiadiazole core; moderate synthesis yield (62%).

Physicochemical Properties

  • Lipophilicity : The bromothiophene group in the target compound likely increases lipophilicity compared to phenyl analogs. For instance, (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide has a log kis of 0.4423, while trifluoromethyl-substituted analogs reach log kis > 0.55 .
  • Synthetic Accessibility: Synthesis of similar compounds involves coupling reactions (e.g., HATU, TBTU) in dichloromethane (DCM) with yields ranging from 10% to 69% .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Halogens (Br, Cl) and CF3 improve antimicrobial activity by enhancing target binding and membrane permeability .
  • Substituent Position : Meta/para substituents favor antimicrobial activity, while ortho substituents (e.g., 2-OCH3) correlate with anti-inflammatory effects .

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